1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1247943-11-8
VCID: VC3054200
InChI: InChI=1S/C10H10N2O2S/c1-2-12-6-7(10(13)14)9(11-12)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,13,14)
SMILES: CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1247943-11-8

Cat. No.: VC3054200

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid - 1247943-11-8

Specification

CAS No. 1247943-11-8
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name 1-ethyl-3-thiophen-2-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2S/c1-2-12-6-7(10(13)14)9(11-12)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,13,14)
Standard InChI Key CJUVEPARHBRKTA-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O
Canonical SMILES CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O

Introduction

The compound 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic molecule that combines the structural features of a pyrazole ring and a thiophene moiety. These functional groups are known for their importance in medicinal chemistry due to their biological activity and versatility in drug design. This article explores the chemical structure, properties, synthesis, and potential applications of this compound.

Synthesis

The synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors.

3.1 General Synthetic Route

  • Pyrazole Core Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazines and β-diketones.

  • Thiophene Substitution: Thiophenylation at position 3 is achieved using electrophilic substitution or cross-coupling reactions.

  • Carboxylation: Introduction of the carboxylic acid group at position 4 can be achieved through controlled oxidation or carboxylation reactions.

Spectroscopic Characterization

To confirm the identity and purity of this compound, several spectroscopic techniques are employed:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals from the ethyl group, thiophene protons, and pyrazole ring hydrogens are distinguishable.

    • 13C^{13}C-NMR: Peaks corresponding to the carboxylic acid carbon, aromatic carbons, and ethyl carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=210m/z = 210, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Broad absorption around 3200–3500 cm1^{-1} for O-H stretching (carboxylic acid).

    • Peaks near 1700 cm1^{-1} for C=O stretching.

Applications

5.1 Medicinal Chemistry
The structural features of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid make it a promising scaffold for drug development:

  • The pyrazole ring is a common pharmacophore in anti-inflammatory, anticancer, and antimicrobial agents.

  • The thiophene moiety enhances lipophilicity and may improve membrane permeability.

5.2 Coordination Chemistry
The carboxylic acid group can act as a ligand in coordination complexes with metals, which may have catalytic or biological applications.

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